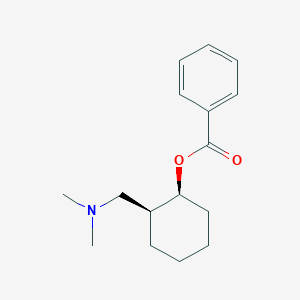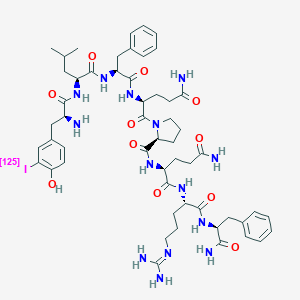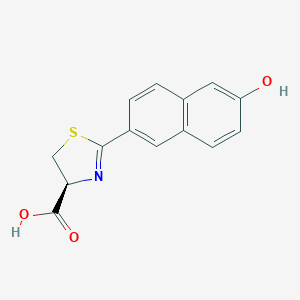
2-Amino-3-chlorobut-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACBC is a non-proteinogenic amino acid derivative that is structurally similar to the neurotransmitter GABA. It was first synthesized in 1984 by Ishii and colleagues using a multistep process involving the reaction of 1,2-dichloroethane with sodium cyanide, followed by hydrolysis and decarboxylation reactions. Since then, ACBC has been the subject of numerous studies investigating its potential therapeutic applications.
Aplicaciones Científicas De Investigación
ACBC has been shown to have a number of potential therapeutic applications, including its use as an anticonvulsant, anxiolytic, and analgesic agent. It has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Mecanismo De Acción
The exact mechanism of action of ACBC is not yet fully understood, but it is believed to act as a GABA agonist, binding to GABA receptors in the brain and increasing the inhibitory effects of GABA. This results in a decrease in neuronal excitability and an overall calming effect on the brain.
Biochemical and physiological effects:
Studies have shown that ACBC has a number of biochemical and physiological effects in the body, including a decrease in glutamate release, an increase in GABA levels, and a decrease in neuronal excitability. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ACBC in lab experiments is its ability to selectively target GABA receptors, making it a useful tool for investigating the role of GABA in the brain. However, one limitation of using ACBC is its relatively low potency compared to other GABA agonists, which can make it difficult to achieve the desired effects in some experiments.
Direcciones Futuras
There are a number of potential future directions for research on ACBC, including its use in the treatment of neurological disorders such as Parkinson's disease and epilepsy. It may also be useful for investigating the role of GABA in anxiety and depression, and as a potential tool for studying the effects of GABAergic drugs on the brain.
In conclusion, ACBC is a promising amino acid derivative with a number of potential therapeutic applications. Its ability to selectively target GABA receptors makes it a useful tool for investigating the role of GABA in the brain, and its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and potential applications of ACBC.
Métodos De Síntesis
The synthesis of ACBC involves the reaction of 1,2-dichloroethane with sodium cyanide, followed by hydrolysis and decarboxylation reactions. This multistep process results in the formation of ACBC, which can be purified using various chromatographic techniques.
Propiedades
Número CAS |
114115-56-9 |
|---|---|
Nombre del producto |
2-Amino-3-chlorobut-3-enoic acid |
Fórmula molecular |
C4H6ClNO2 |
Peso molecular |
135.55 g/mol |
Nombre IUPAC |
2-amino-3-chlorobut-3-enoic acid |
InChI |
InChI=1S/C4H6ClNO2/c1-2(5)3(6)4(7)8/h3H,1,6H2,(H,7,8) |
Clave InChI |
WUOSUHNXMPQYPM-UHFFFAOYSA-N |
SMILES |
C=C(C(C(=O)O)N)Cl |
SMILES canónico |
C=C(C(C(=O)O)N)Cl |
Sinónimos |
2-amino-3-chloro-3-butenoic acid 3-chlorovinylglycine chlorovinylglycine chlorovinylglycine, (R)-isomer chlorovinylglycine, (S)-isomer ClVGly |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)












